molecular formula C15H10ClF2NO2S2 B10976368 3-chloro-6-(difluoromethoxy)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide

3-chloro-6-(difluoromethoxy)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B10976368
M. Wt: 373.8 g/mol
InChI Key: WRUDBVDQKYFUMN-UHFFFAOYSA-N
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Description

3-chloro-6-(difluoromethoxy)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the benzothiophene family This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a thiophen-2-ylmethyl group attached to a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(difluoromethoxy)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of the Chloro and Difluoromethoxy Groups: These groups can be introduced through halogenation and nucleophilic substitution reactions, respectively.

    Attachment of the Thiophen-2-ylmethyl Group: This step involves the use of thiophen-2-ylmethylamine and coupling reagents to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-(difluoromethoxy)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and difluoromethoxy positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-6-(difluoromethoxy)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-6-(difluoromethoxy)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone
  • 3-chloro-6-methylbenzo[b]thiophen-2-yl)ethanone
  • 6-bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone

Uniqueness

Compared to similar compounds, 3-chloro-6-(difluoromethoxy)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the difluoromethoxy group and the thiophen-2-ylmethyl group. These functional groups confer distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H10ClF2NO2S2

Molecular Weight

373.8 g/mol

IUPAC Name

3-chloro-6-(difluoromethoxy)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H10ClF2NO2S2/c16-12-10-4-3-8(21-15(17)18)6-11(10)23-13(12)14(20)19-7-9-2-1-5-22-9/h1-6,15H,7H2,(H,19,20)

InChI Key

WRUDBVDQKYFUMN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)OC(F)F)Cl

Origin of Product

United States

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